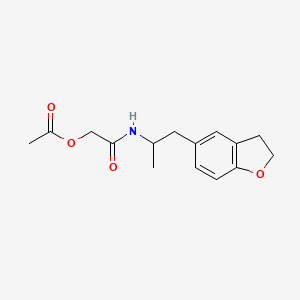

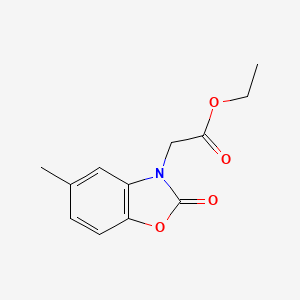

![molecular formula C16H15N3OS B2667306 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 692732-70-0](/img/structure/B2667306.png)

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

カタログ番号 B2667306

CAS番号:

692732-70-0

分子量: 297.38

InChIキー: RBDRSWPTRGNKIG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .

Synthesis Analysis

The compound was synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular formula of “4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is C16H15N3OS. Its average mass is 297.375 Da and its monoisotopic mass is 297.093567 Da .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of pyrimidine from β-formyl enamide .科学的研究の応用

Antitumor Activity as CDK6 Inhibitors

- Scientific Field : Bioorganic Chemistry

- Summary of Application : A series of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives has been designed and synthesized . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application : The CDK6 inhibitory activities of these compounds were tested . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .

- Results or Outcomes : The most potent compound showed superior antitumor activities than the positive control palbociclib .

JAK2 Kinase Inhibitory Activity

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : A thienopyrimidine derivative was investigated for its high affinity to kinases and to Janus kinase 2 (JAK2) specifically .

- Methods of Application : Molecular docking screening was performed on three different JAK2 proteins . In vitro kinase inhibitory activity was evaluated and then compound cytotoxicity was performed on three different cancerous cell lines (HT-29, HepG-2, and MCF-7) .

- Results or Outcomes : Marked cytotoxic activity of the thienopyrimidine derivative against the HepG-2 cell line was demonstrated, reflected by its IC50 value of 8.001 ± 0.0445 μM, which is better than that of the reference standard (IC50 13.91 ± 2.170 μM) .

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : A new synthetic approach to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives has been developed . These compounds were prepared using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .

- Methods of Application : The reaction involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides .

- Results or Outcomes : The process resulted in the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .

Antitumor Activity of N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application : The CDK6 inhibitory activities of these compounds were tested . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

- Results or Outcomes : The most potent compound showed superior antitumor activities than the positive control palbociclib .

Antitubercular Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A study explored 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents .

- Methods of Application : The study involved the design and synthesis of a series of new compounds, and their anti-proliferative activities were evaluated .

- Results or Outcomes : The study is still ongoing, and the results are yet to be published .

Commercial Availability

- Scientific Field : Chemical Industry

- Summary of Application : “4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine”, a compound similar to “4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine”, is commercially available .

- Methods of Application : This compound can be purchased and used in various scientific research .

- Results or Outcomes : The availability of this compound facilitates its use in various scientific research .

特性

IUPAC Name |

4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDRSWPTRGNKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(-)-Steganacin

41451-68-7

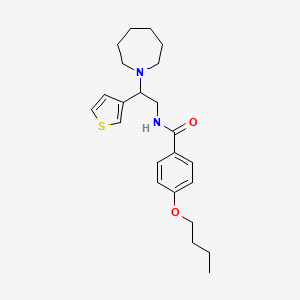

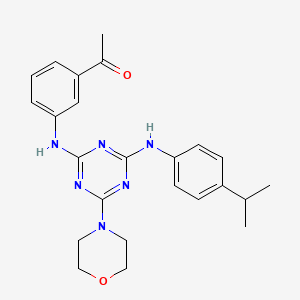

![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)

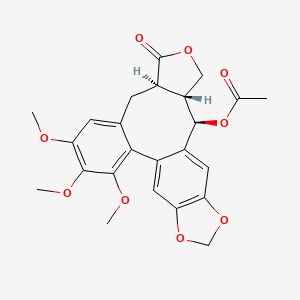

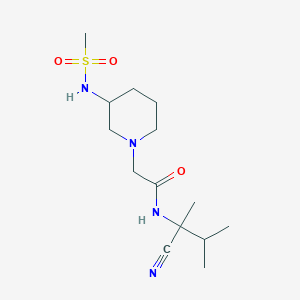

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2667230.png)

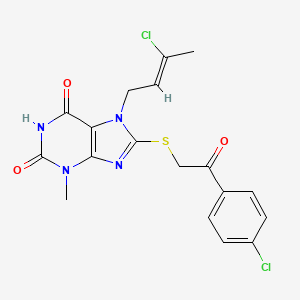

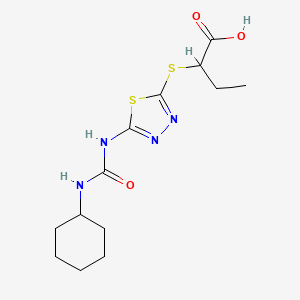

![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)

![Dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate](/img/structure/B2667241.png)

![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)